molecular formula C13H12ClNO3S B4239243 5-chloro-2-methoxy-N-phenylbenzenesulfonamide

5-chloro-2-methoxy-N-phenylbenzenesulfonamide

Cat. No. B4239243
M. Wt: 297.76 g/mol
InChI Key: PQJBXLCGVWTBGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-N-phenylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is also known as N-(5-Chloro-2-methoxyphenyl)-N-phenylsulfonamide. This compound has been widely studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-phenylbenzenesulfonamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in cancer cell proliferation and survival. It may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
5-chloro-2-methoxy-N-phenylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the activity of certain enzymes involved in cancer cell proliferation and survival. In addition, it has been shown to possess anti-inflammatory, antifungal, and antibacterial properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-chloro-2-methoxy-N-phenylbenzenesulfonamide in lab experiments is its potent anticancer activity. It has been shown to be effective against various types of cancer cells, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the research on 5-chloro-2-methoxy-N-phenylbenzenesulfonamide. One direction is to study its potential applications in combination therapy with other anticancer drugs. Another direction is to investigate its mechanism of action in more detail. Further studies are also needed to determine the optimal dosage and potential side effects of this compound. Additionally, research could focus on developing more efficient synthesis methods for this compound to make it more readily available for research purposes.
Conclusion:
In conclusion, 5-chloro-2-methoxy-N-phenylbenzenesulfonamide is a promising compound with potential applications in the field of medicinal chemistry. It exhibits potent anticancer activity and possesses anti-inflammatory, antifungal, and antibacterial properties. Further research is needed to determine its mechanism of action, optimal dosage, and potential side effects. The future directions for research on this compound include studying its potential applications in combination therapy, investigating its mechanism of action, and developing more efficient synthesis methods.

Scientific Research Applications

5-chloro-2-methoxy-N-phenylbenzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess anti-inflammatory, antifungal, and antibacterial properties.

properties

IUPAC Name

5-chloro-2-methoxy-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c1-18-12-8-7-10(14)9-13(12)19(16,17)15-11-5-3-2-4-6-11/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJBXLCGVWTBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-phenylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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